Ethyl 2-{[hexyl(phenyl)amino]methyl}benzoate
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Overview
Description
Ethyl 2-{[hexyl(phenyl)amino]methyl}benzoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{[hexyl(phenyl)amino]methyl}benzoate typically involves esterification reactions. One common method is the reaction of benzoic acid with ethanol in the presence of an acid catalyst to form ethyl benzoate.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[hexyl(phenyl)amino]methyl}benzoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄) is often used for reduction reactions.
Substitution: N-bromosuccinimide (NBS) is used for bromination at the benzylic position.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Brominated benzoate esters.
Scientific Research Applications
Ethyl 2-{[hexyl(phenyl)amino]methyl}benzoate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the production of perfumes, flavoring agents, and as a plasticizer in polymer industries.
Mechanism of Action
The mechanism of action of Ethyl 2-{[hexyl(phenyl)amino]methyl}benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release benzoic acid, which can then interact with various enzymes and receptors in biological systems. The hexyl(phenyl)amino group may also play a role in modulating the compound’s activity by interacting with hydrophobic and aromatic regions of target proteins .
Comparison with Similar Compounds
Similar Compounds
Ethyl benzoate: A simpler ester with similar aromatic properties.
Phenyl benzoate: Another ester with a phenyl group attached to the benzoate.
Ethyl hexanoate: An ester with a hexyl group but lacking the aromatic phenyl group.
Uniqueness
Ethyl 2-{[hexyl(phenyl)amino]methyl}benzoate is unique due to the presence of both a hexyl(phenyl)amino group and a benzoate ester. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
88714-44-7 |
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Molecular Formula |
C22H29NO2 |
Molecular Weight |
339.5 g/mol |
IUPAC Name |
ethyl 2-[(N-hexylanilino)methyl]benzoate |
InChI |
InChI=1S/C22H29NO2/c1-3-5-6-12-17-23(20-14-8-7-9-15-20)18-19-13-10-11-16-21(19)22(24)25-4-2/h7-11,13-16H,3-6,12,17-18H2,1-2H3 |
InChI Key |
SLJYAAJYMKGMNQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN(CC1=CC=CC=C1C(=O)OCC)C2=CC=CC=C2 |
Origin of Product |
United States |
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